molecular formula C15H31N B14176651 N,N-diethylundec-2-en-1-amine CAS No. 909803-62-9

N,N-diethylundec-2-en-1-amine

Cat. No.: B14176651
CAS No.: 909803-62-9
M. Wt: 225.41 g/mol
InChI Key: CYRPGSFPCOWTER-UHFFFAOYSA-N
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Description

N,N-diethylundec-2-en-1-amine: is an organic compound belonging to the class of amines It features a long carbon chain with a double bond at the second position and two ethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethylundec-2-en-1-amine typically involves the alkylation of undec-2-en-1-amine with diethyl sulfate or diethyl iodide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-diethylundec-2-en-1-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amine oxides or ketones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amine.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other alkyl or aryl groups using appropriate alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride or potassium carbonate.

Major Products Formed:

    Oxidation: Amine oxides, ketones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amines depending on the alkylating agent used.

Scientific Research Applications

Chemistry: N,N-diethylundec-2-en-1-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, making it valuable in the development of new materials and compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its amine group can form hydrogen bonds and ionic interactions, making it useful in the design of biologically active compounds.

Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of novel pharmaceuticals.

Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N-diethylundec-2-en-1-amine involves its interaction with molecular targets through its amine group. The nitrogen atom can form hydrogen bonds and ionic interactions with various biological molecules, influencing their structure and function. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    N,N-diethyl-2-propen-1-amine: Similar structure but with a shorter carbon chain.

    N,N-dimethylundec-2-en-1-amine: Similar structure but with methyl groups instead of ethyl groups.

    N,N-diethyl-2-butene-1-amine: Similar structure but with a different position of the double bond.

Uniqueness: N,N-diethylundec-2-en-1-amine stands out due to its longer carbon chain and the specific position of the double bond. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

909803-62-9

Molecular Formula

C15H31N

Molecular Weight

225.41 g/mol

IUPAC Name

N,N-diethylundec-2-en-1-amine

InChI

InChI=1S/C15H31N/c1-4-7-8-9-10-11-12-13-14-15-16(5-2)6-3/h13-14H,4-12,15H2,1-3H3

InChI Key

CYRPGSFPCOWTER-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCN(CC)CC

Origin of Product

United States

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